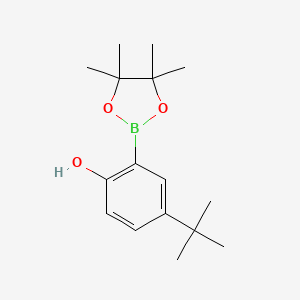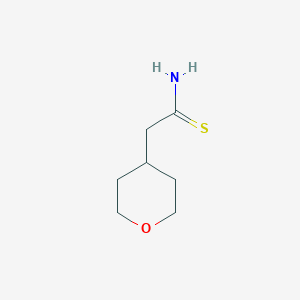
3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups and a hydroxypropanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation followed by reduction and hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, followed by reduction with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and hydroxy groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the hydroxy group on the propanoic acid side chain.
3-(2,4-Dimethoxyphenyl)acrylic acid: Contains an acrylic acid moiety instead of a hydroxypropanoic acid side chain.
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy groups and a hydroxypropanoic acid side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6,9,12H,5H2,1-2H3,(H,13,14) |
Clave InChI |
MAMYQIBQVFAMNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(C(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


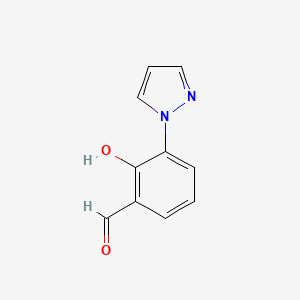
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
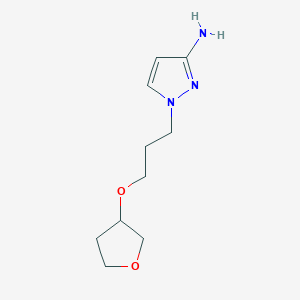
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
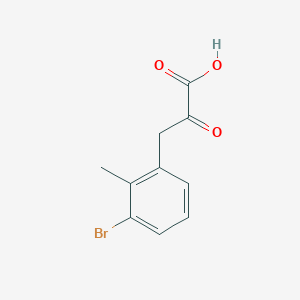
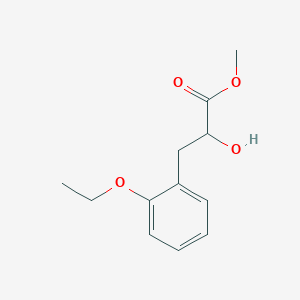
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)

![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
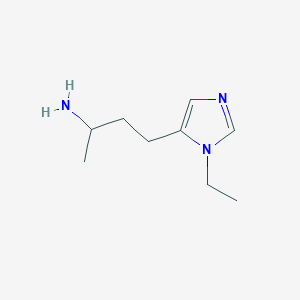
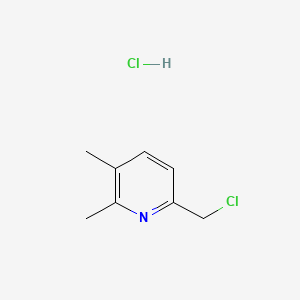
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
